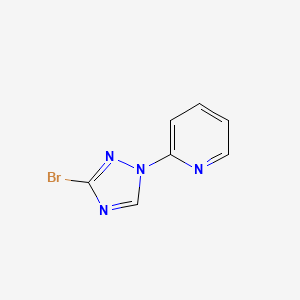

2-(3-Bromo-1H-1,2,4-triazol-1-YL)pyridine

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Organic Synthesis

Nitrogen-containing heterocycles are organic compounds featuring a ring structure containing at least one nitrogen atom. lookchem.com These structures are of immense importance in contemporary organic synthesis, primarily due to their prevalence in nature and their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. lookchem.comresearchgate.net Over half of all FDA-approved small-molecule drugs contain a nitrogen heterocycle, highlighting their status as "privileged structures" in drug design. researchgate.netrsc.org Their biological significance often stems from their ability to mimic natural products and metabolites, and the nitrogen atom's capacity to form hydrogen bonds with biological targets. researchgate.netrsc.org

Beyond their medicinal applications, these compounds are crucial building blocks and intermediates in synthetic chemistry. lookchem.com Their chemical reactivity allows for a variety of transformations, including substitution, addition, and cycloaddition reactions. lookchem.com Furthermore, nitrogen heterocycles serve as essential ligands in catalysis, enhancing the activity and selectivity of metal catalysts, and as core components in functional materials like conducting polymers and dyes. lookchem.comresearchgate.net The continuous development of novel synthetic methods for creating these heterocyclic systems remains a major focus of chemical research. nih.gov

Academic Relevance of Fused and Substituted Pyridine-Triazole Systems in Chemical Research

Among the vast family of nitrogen heterocycles, structures that combine a pyridine (B92270) ring with a triazole ring have garnered considerable academic interest. wikipedia.orglibretexts.org The pyridine ring is a fundamental six-membered heterocycle found in essential natural products and over 7,000 pharmaceutical compounds. chemspider.comresearchgate.netresearchgate.net Triazoles, five-membered rings with three nitrogen atoms, are also key pharmacophores known for their role in establishing hydrogen bonds and their relative stability to metabolic degradation. nih.gov

The fusion or direct linkage of these two rings creates a pyridine-triazole scaffold, a structural motif that exhibits a wide spectrum of biological activities. wikipedia.org Researchers have extensively explored these systems, leading to the development of compounds with potential anticancer, antimicrobial, and anti-inflammatory properties. wikipedia.orglibretexts.orgresearchgate.net The 1,2,4-triazolo[4,3-a]pyridine scaffold, a fused version, is a crucial structural unit in medicinal chemistry due to its unique electronic properties and molecular configuration. chemspider.com Synthetic chemists are continually developing greener and more efficient one-pot strategies to construct these valuable skeletons. chemspider.com The academic fascination with these systems is driven by their synthetic versatility and the potent biological effects that often result from the synergistic combination of the pyridine and triazole moieties. libretexts.org

Structural Basis for the Unique Reactivity and Coordination Behavior of the 2-(3-Bromo-1H-1,2,4-triazol-1-YL)pyridine Moiety

The specific structure of this compound, which features a pyridine ring connected to a bromo-substituted 1,2,4-triazole (B32235) ring, provides a foundation for its distinct chemical behavior. This behavior is primarily dictated by the arrangement of its functional groups and the interplay of their electronic properties.

Reactivity in Cross-Coupling Reactions: The bromine atom at the 3-position of the triazole ring is a key functional handle for synthetic transformations. Halogenated electron-rich heterocyclic systems are well-established substrates for palladium-catalyzed cross-coupling reactions. This makes the bromo-triazole moiety a prime site for reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgnih.gov For instance, Suzuki couplings have been successfully performed on 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one, a related heterocyclic system, to introduce various aryl groups. nih.gov Similarly, the Buchwald-Hartwig amination is a general and effective method for coupling amines with bromopyridines and other heteroaryl halides. chemspider.comresearchgate.net The reactivity of the C-Br bond on the triazole ring allows for the strategic diversification of the core scaffold, enabling the synthesis of a library of more complex molecules.

Coordination Chemistry: The pyridine-triazole scaffold is an excellent bidentate (two-toothed) ligand for coordinating with metal ions. The nitrogen atom of the pyridine ring and one of the adjacent nitrogen atoms from the triazole ring can work in concert to chelate a metal center. Studies on the closely related isomer, 2-(1H-1,2,4-triazol-3-yl)pyridine, have shown that it acts as a bidentate anionic ligand, forming stable tetragonal and octahedral complexes with metals like Co(II), Cd(II), and Rh(III). researchgate.net Likewise, other substituted pyridyl-triazole ligands form well-defined coordination compounds with a range of transition metals, where the ligand coordinates in a bidentate fashion through the pyridine and triazole nitrogen atoms. nih.govrsc.org This predictable coordination behavior makes this compound a valuable building block in the fields of supramolecular chemistry and materials science for constructing complex, metal-containing architectures.

Potential for Intramolecular Cyclization: The arrangement of the pyridine and bromo-triazole rings in this molecule creates the potential for intramolecular cyclization reactions. Under suitable conditions, the nitrogen of the pyridine ring could act as a nucleophile, displacing the bromine atom on the adjacent triazole ring to form a new, fused heterocyclic system. This type of reaction could lead to the formation of polycyclic structures such as pyrido[2,3-d] lookchem.comrsc.orgnih.govtriazolo[4,3-a]pyrimidines, which are known for their significant biological activities. lookchem.comnih.gov While the direct cyclization from this specific starting material is not explicitly detailed in the provided research, the synthesis of such fused systems is a major area of interest, underscoring the potential of the 2-(pyridyl)-bromo-triazole scaffold as a precursor. researchgate.netrsc.org

Below are interactive data tables summarizing the properties and key reactions associated with this class of compounds.

Compound Properties You can sort the table by clicking on the headers.

Key Reaction Types This table outlines important synthetic transformations applicable to the pyridine-triazole scaffold.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-1,2,4-triazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-7-10-5-12(11-7)6-3-1-2-4-9-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSLJIWJMXUAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=NC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458744 | |

| Record name | 2-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550363-95-6 | |

| Record name | 2-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 3 Bromo 1h 1,2,4 Triazol 1 Yl Pyridine

Electrophilic Aromatic Substitution on the Pyridine (B92270) and Triazole Moieties

Electrophilic aromatic substitution (EAS) reactions on 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine are generally challenging due to the electronic properties of both heterocyclic rings. The pyridine ring is inherently electron-deficient because the more electronegative nitrogen atom withdraws electron density from the ring carbons. youtube.com This deactivation is further intensified by the potential for the nitrogen lone pair to be protonated or coordinate to a Lewis acid under typical EAS conditions, which introduces a positive charge and significantly increases the ring's resistance to attack by electrophiles. youtube.com When substitution does occur, it is directed primarily to the meta-position (C4 and C6) relative to the ring nitrogen. youtube.com

Similarly, the 1,2,4-triazole (B32235) ring is a highly electron-poor system due to the presence of three nitrogen atoms. This pronounced electron deficiency makes the triazole ring itself highly resistant to electrophilic attack. Consequently, electrophilic substitution on either the pyridine or the triazole moiety of the parent compound requires harsh reaction conditions, and yields are often low. youtube.com

Nucleophilic Substitution Reactions on the Bromo-Substituted Triazole Ring

In contrast to its low reactivity towards electrophiles, the compound is primed for nucleophilic substitution reactions, specifically at the bromine-bearing carbon of the triazole ring.

The bromine atom at the C3 position of the 1,2,4-triazole ring is significantly activated towards nucleophilic aromatic substitution (SNAr). This activation arises from the strong electron-withdrawing nature of the triazole ring, which stabilizes the intermediate formed during the substitution process. The presence of three nitrogen atoms in the ring enhances the electrophilicity of the carbon atom bonded to the bromine, making it a favorable site for nucleophilic attack.

The nucleophilic substitution is highly regioselective, occurring exclusively at the C3 position to displace the bromide leaving group. The reaction proceeds through a well-established two-step addition-elimination mechanism. researchgate.net In the first step, the nucleophile attacks the electrophilic carbon atom attached to the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized by the electron-withdrawing triazole ring. In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the triazole ring is restored to yield the final substitution product. researchgate.net The rate of these reactions is influenced by factors such as the strength of the nucleophile, solvent polarity, and temperature.

Research has demonstrated the successful substitution of the bromine atom with various nucleophiles.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Sodium azide (B81097) (NaN₃) | DMF, 80°C, 12 hrs | 2-(3-Azido-1H-1,2,4-triazol-1-yl)pyridine | 78% |

| Thiourea (B124793) | EtOH, reflux, 6 hrs | 2-(3-Mercapto-1H-1,2,4-triazol-1-yl)pyridine | 65% |

| Ammonia (B1221849) (NH₃) | Sealed tube, 120°C, 24 hrs | 2-(3-Amino-1H-1,2,4-triazol-1-yl)pyridine | 52% |

Metal-Mediated Cross-Coupling Reactions of the Bromine Atom

The carbon-bromine bond on the triazole ring serves as a versatile handle for constructing more complex molecules through metal-mediated cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins the bromo-triazole moiety with various aryl- or heteroarylboronic acids. nih.govrsc.org This reaction exhibits broad functional group tolerance and typically proceeds under mild conditions. nih.govbeilstein-journals.org The efficiency of the coupling can be slightly affected by steric hindrance from the adjacent pyridine ring. A range of palladium catalysts and bases can be employed to facilitate the transformation, leading to the synthesis of diverse biaryl and heteroaryl structures. audreyli.com

| Boronic Acid | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C, 12 hrs | 2-(3-Phenyl-1H-1,2,4-triazol-1-yl)pyridine | 85% |

| 4-Pyridylboronic acid | PdCl₂(dppf), Cs₂CO₃ | DMF, 100°C, 24 hrs | 2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-1-yl)pyridine | 73% |

The Sonogashira coupling reaction is another key transformation, enabling the formation of a carbon-carbon bond between the C3 position of the triazole ring and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.orgscirp.org The reaction proceeds under mild conditions and is instrumental in the synthesis of arylalkynes and conjugated enynes. wikipedia.orglibretexts.org While specific examples for this compound are not detailed in the provided sources, the reactivity of other heteroaryl bromides suggests its suitability as a substrate in this transformation. scirp.orgresearchgate.net

Other palladium-catalyzed reactions, such as the Heck coupling (with alkenes) and Buchwald-Hartwig amination (with amines), further expand the synthetic utility of the C-Br bond, allowing for the introduction of a wide array of functional groups at the triazole C3 position. researchgate.net

Ring Transformations and Isomerization Pathways

The fused and linked heterocyclic systems containing triazole and pyridine rings are known to undergo various rearrangements and ring-opening reactions, often driven by thermal or chemical induction. These transformations can lead to a diverse array of structural isomers and novel heterocyclic scaffolds.

Triazolo Ring Opening and Nitrogen Extrusion Phenomena

The 1,2,3-triazole ring system, particularly in fused arrangements like triazolo[1,5-a]pyridines, can undergo ring-opening reactions, often accompanied by the extrusion of a molecule of nitrogen. This reactivity is a key pathway to forming functionalized pyridine derivatives. For instance, the reaction of triazolo[1,5-a]pyridine with bromine results in the opening of the triazole ring and loss of nitrogen, yielding dibromomethyl-pyridines. rsc.org This type of transformation highlights the potential for the triazole moiety to act as a masked diazo group, which can be released under specific reaction conditions. researchgate.net

While direct experimental data on the ring-opening of this compound is not extensively documented in the reviewed literature, the general principles observed in related triazolopyridine systems suggest its susceptibility to similar transformations. The presence of the bromine atom, an electron-withdrawing group, could influence the stability of the triazole ring and its propensity to undergo cleavage. Thermolytic studies on related aminotriazoles have shown decomposition pathways that involve ring cleavage, although the specific products depend on the substitution pattern and reaction conditions. researchgate.net

Ring-Chain Isomerization Processes in Pyridotriazole Systems

Ring-chain isomerization is a well-documented phenomenon in pyridotriazole chemistry, where an equilibrium exists between the closed heterocyclic form and an open-chain isomer. rsc.org A prominent example of such isomerization in triazole-containing heterocycles is the Dimroth rearrangement. rsc.orgwikipedia.org This rearrangement involves the transposition of endocyclic and exocyclic nitrogen atoms within the heterocyclic system, proceeding through a ring-opened intermediate. wikipedia.orgbeilstein-journals.orgnih.gov

The Dimroth rearrangement is typically observed in 1,2,3-triazoles and fused systems like rsc.orgwikipedia.orgbeilstein-journals.orgtriazolo[4,3-c]pyrimidines, which can isomerize to the more thermodynamically stable rsc.orgwikipedia.orgbeilstein-journals.orgtriazolo[1,5-c]pyrimidines. beilstein-journals.orgnih.gov The reaction is often facilitated by acidic or basic conditions and involves a sequence of ring opening, rotation of the resulting chain, and subsequent ring closure. nih.gov For example, the oxidative cyclization of certain pyrimidinylhydrazones can lead to an intermediate rsc.orgwikipedia.orgbeilstein-journals.orgtriazolo[4,3-c]pyrimidine which spontaneously undergoes a Dimroth rearrangement to the [1,5-c] isomer. beilstein-journals.org The presence of nitro groups on the pyridine ring in related systems has been shown to facilitate this type of recyclization to such an extent that the initial isomer cannot be isolated. researchgate.net

While the classic Dimroth rearrangement is described for 1,2,3-triazoles, analogous isomerizations in 1,2,4-triazole systems are plausible. For this compound, such a process could theoretically lead to isomeric structures, although specific studies on this compound are not prevalent.

Reactions Involving Adjacent Functional Groups and Peripheral Modifications

The bromine atom on the triazole ring and the pyridine nitrogen atom represent key sites for functionalization in this compound. These peripheral modifications allow for the synthesis of a wide array of derivatives with potentially novel properties.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying halogenated heterocyclic compounds. The bromo substituent on the triazole ring serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. Common cross-coupling reactions applicable to such systems include the Suzuki-Miyaura, Sonogashira, and Heck reactions.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, has been successfully applied to bromo-substituted pyridinyl-triazole and pyrazolopyrimidine systems. nih.govnih.govresearchgate.netrsc.org For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) and its acetamide (B32628) derivative undergo Suzuki coupling with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield 5-arylpyridine derivatives. nih.govresearchgate.net Similarly, 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one has been effectively coupled with a range of aryl- and heteroarylboronic acids under microwave-assisted conditions. nih.govrsc.org

| Starting Material | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O | N-[5-aryl-2-methylpyridine-3-yl]acetamide | Moderate to Good | nih.gov |

| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-methoxyphenylboronic acid | XPhosPdG2/XPhos, K₂CO₃, EtOH/H₂O, MW | 3-(p-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | Good to Excellent | nih.gov |

The Sonogashira coupling provides a route to introduce alkyne moieties by reacting a terminal alkyne with an organic halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org While direct examples on the title compound are scarce, the methodology is broadly applicable to aryl and heteroaryl bromides, suggesting its feasibility for functionalizing the 3-bromo position of the triazole ring. organic-chemistry.orgnih.gov

The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling an alkene with an aryl or vinyl halide. organic-chemistry.orgresearchgate.netmdpi.comnih.gov This reaction, catalyzed by palladium complexes, is a staple in organic synthesis for creating substituted alkenes. organic-chemistry.orgmdpi.com Its application to aryl bromides is well-established, indicating its potential for modifying the bromo-substituted triazole ring of the title compound. researchgate.netnih.gov

| Reaction Type | Typical Reactants | Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron | Pd(0) complex, Base | C(sp²) - C(sp²) | nih.gov |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | C(sp²) - C(sp) | wikipedia.org |

| Heck | Aryl/Vinyl Halide + Alkene | Pd(0) complex, Base | C(sp²) - C(alkene) | organic-chemistry.org |

Beyond cross-coupling, nucleophilic substitution reactions on halogenated azoles are also possible, although often challenging. researchgate.netrsc.org The reactivity of the bromo substituent in this compound towards various nucleophiles would depend on the electronic nature of the triazole ring and the reaction conditions employed.

Coordination Chemistry and Metal Complexation of 2 3 Bromo 1h 1,2,4 Triazol 1 Yl Pyridine

Ligand Design Principles for N-Heterocyclic Systems

The design of N-heterocyclic ligands like azole-pyridines is guided by fundamental principles of coordination chemistry, focusing on the electronic and steric properties that dictate their interaction with metal centers.

Steric hindrance plays a critical role in determining the coordination geometry of the resulting metal complexes. wikipedia.orgresearchgate.net Bulky substituents positioned near the coordinating nitrogen atoms can enforce specific geometries or even prevent complexation. For 2-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine, the bromine atom at the 3-position of the triazole ring introduces moderate steric bulk, which can influence the orientation of the ligand around a metal ion and affect the stability and structure of the final complex.

The arrangement of nitrogen atoms in this compound allows it to act as a chelating ligand, forming stable five-membered rings with metal ions. This chelation is a key feature that enhances the stability of the resulting complexes compared to those formed with monodentate ligands. The most common coordination mode for this type of ligand is as a bidentate N,N'-donor, utilizing the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms from the triazole ring (specifically the N4 atom). researchgate.netresearchgate.net

Beyond simple chelation, azole-pyridine ligands can exhibit other coordination modes. These include acting as a bridging ligand to connect two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. researchgate.netmdpi.com This versatility makes them valuable building blocks in the construction of complex supramolecular architectures. mdpi.com

Synthesis and Characterization of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this ligand typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Research on the closely related, non-brominated ligand, 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp), demonstrates successful complexation with several d-block metals. researchgate.net For instance, complexes with Cobalt(II), Cadmium(II), and Rhodium(III) have been synthesized and characterized. researchgate.net In these examples, Htzp acts as a bidentate anionic ligand. The study revealed that [Co(tzp)₂] and [Cd(tzp)₂] likely adopt a four-coordinate geometry, while the [Rh(tzp)₃] complex features a six-coordinate octahedral geometry. researchgate.net

Furthermore, related triazolyl-pyridine ligands have been successfully used to form complexes with other transition metals. Palladium(II) complexes have been prepared with 3-(2-pyridyl)-5-R-1,2,4-triazoles, where the ligand coordinates to the metal center. researchgate.net Copper(I) and Copper(II) complexes with various triazolyl-pyridine derivatives have also been synthesized, showcasing distorted tetrahedral and square planar geometries, respectively. nih.govrsc.orgjocpr.com Studies on similar ligand systems have also reported the synthesis of Gold(III) and Iron(II/III) complexes. jcsp.org.pknih.gov These examples highlight the broad capability of the triazolyl-pyridine scaffold to coordinate with a wide range of d-block metals.

Table 1: Examples of Metal Complexes with Related Triazolyl-Pyridine Ligands

| Metal Ion | Ligand | Observed Geometry | Reference |

| Co(II) | 2-(1H-1,2,4-triazol-3-yl)pyridine | Tetragonal | researchgate.net |

| Cd(II) | 2-(1H-1,2,4-triazol-3-yl)pyridine | Tetragonal | researchgate.net |

| Rh(III) | 2-(1H-1,2,4-triazol-3-yl)pyridine | Octahedral | researchgate.net |

| Pd(II) | 3-(2-pyridyl)-5-methyl-1,2,4-triazole | Square Planar (proposed) | researchgate.net |

| Cu(II) | Pyrazole-functionalized 1,3,5-triazopentadiene | Distorted Square Planar | rsc.org |

| Au(III) | 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone | Not specified | nih.gov |

| Ir(III) | 2-(1H-pyrazol-3-yl)pyridine derivatives | Distorted Octahedral | rsc.org |

Studies on related systems have shown that substituents play a crucial role in the resulting complex's properties. For example, in palladium complexes with substituted 3-(2-pyridyl)-1,2,4-triazoles, the nature of the substituent influences the acidity of the ligand and its mode of coordination. researchgate.net In another study on bis-cyclometalated Iridium(III) complexes, placing electron-withdrawing CF₃ groups on the ligands led to a significant change in their emission properties upon pH variation. rsc.org Therefore, the bromine atom in this compound is expected to modulate the frontier molecular orbital energies of the resulting complexes, which in turn influences their spectroscopic and electrochemical characteristics. The steric bulk of the bromine may also impose constraints on the coordination sphere, potentially leading to distorted geometries compared to the non-brominated analogue.

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes derived from azole-pyridine ligands are promising candidates for homogeneous catalysis, owing to the stability and tunable electronic and steric properties imparted by the ligand framework.

Complexes of palladium with ligands structurally similar to this compound have demonstrated significant catalytic activity. For instance, a Palladium(II) complex featuring a bidentate bis(1,2,3-triazolyl-pyridine) ligand proved to be a highly effective catalyst for the Suzuki-Miyaura cross-coupling reaction. rsc.org The high reactivity was attributed to the specific electronic and steric properties conferred by the triazolyl-pyridine ligand. rsc.org This suggests that palladium complexes of this compound could also serve as effective catalysts for C-C bond-forming reactions.

Furthermore, complexes of other transition metals with related N-heterocyclic ligands have shown catalytic potential in oxidation reactions. A series of Cobalt(II/III) and Copper(II) complexes with a pyrazole-functionalized ligand were successfully employed as catalysts for the peroxidative oxidation of styrene, achieving high yields of benzaldehyde (B42025) under optimized conditions. rsc.org Bimetallic metal-organic frameworks (MOFs) based on Iron and Cobalt with pyridine-containing linkers have also been developed as porous heterogeneous catalysts for the synthesis of complex organic molecules. nih.gov These findings underscore the potential for developing catalytically active systems based on metal complexes of this compound for a variety of organic transformations.

Table 2: Potential Catalytic Applications of Related Metal Complexes

| Metal Complex | Ligand Type | Catalytic Reaction | Reference |

| Palladium(II) | bis(1,2,3-triazolyl-pyridine) | Suzuki-Miyaura Coupling | rsc.org |

| Cobalt(II/III), Copper(II) | pyrazole-functionalized 1,3,5-triazopentadiene | Styrene Oxidation | rsc.org |

| Iron/Cobalt MOF | Pyridine-based linker | Synthesis of Pyrazolo[4,3-e]pyridines | nih.gov |

Role as N-Heterocyclic Carbene (NHC) Precursors or Supporting Ligands

N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in modern chemistry, valued for their strong σ-donating properties and their ability to form robust bonds with metal centers, thus stabilizing catalytic species. beilstein-journals.orgnih.gov These carbenes are typically generated from precursor salts, such as imidazolium (B1220033) or triazolium salts, through deprotonation. beilstein-journals.org The tunability of the electronic and steric properties of NHCs by modifying their precursor is a key aspect of their utility. chimia.ch

The introduction of halogen atoms, such as bromine, onto the aromatic motifs of NHC precursors is a known strategy for modulating the ligand's characteristics. chimia.chnih.gov Incorporating brominated aryl rings can be challenging due to the steric and electronic influence these substituents exert during synthesis. chimia.chnih.gov However, these features are also what make them attractive, as the resulting electronic and steric diversity can be exploited in both organometallic and organocatalysis. chimia.chnih.gov The bromine substituent generally acts as an electron-withdrawing group, which can influence the acidity of the NHC precursor and the electronic properties of the resulting metal complex. chimia.ch

While specific studies detailing the conversion of this compound into an NHC precursor are not extensively documented in the surveyed literature, its triazole structure is a foundational element for a class of NHCs known as mesoionic carbenes (MICs). nih.gov The synthesis of triazolium salts, the direct precursors to triazolylidene (a type of MIC), is a well-established methodology. bohrium.com Given this, this compound represents a potential starting point for creating NHC ligands whose properties could be fine-tuned by the bromo-substituent.

Homogeneous Catalysis with Metal-Bromo-Triazole-Pyridine Complexes

The application of metal complexes featuring pyridyl-triazole ligands in homogeneous catalysis is a growing field of research. The specific compound this compound serves as a versatile ligand, with its bromo-triazole moiety being particularly useful in palladium-catalyzed cross-coupling reactions for forming new carbon-carbon (C–C) and carbon-nitrogen (C–N) bonds. The bromine atom on the triazole ring acts as a leaving group, enabling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Research has demonstrated its effectiveness in these transformations, achieving good to high yields. For instance, in Suzuki-Miyaura couplings with various boronic acids, yields of 73-85% have been reported, while Buchwald-Hartwig aminations have yielded products in the 61-68% range.

Beyond reactions involving the bromine atom, complexes where the ligand is retained are also of significant interest. Palladium(II) complexes of related pyridine-appended triazole-based phosphine (B1218219) ligands have demonstrated excellent catalytic activity in the α-alkylation of acetophenone (B1666503) derivatives. rsc.org Furthermore, a palladium(II) complex featuring a bis(1,2,3-triazolyl-pyridine) ligand proved to be a highly effective catalyst for the Suzuki–Miyaura coupling reaction in an environmentally friendly water/ethanol solvent system with very low catalyst loading. rsc.org The high reactivity in this case was attributed to the specific electronic and steric properties of the ligand. rsc.org In the realm of photocatalysis, ruthenium(II) complexes with 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands have been developed as efficient photocatalysts for organic transformations, such as the synthesis of thiocarbamates and disulfides. rsc.org

The table below summarizes documented catalytic activities involving this compound.

| Reaction Type | Coupling Partner | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Suzuki–Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C, 12 hrs | 2-(3-Phenyl-1H-1,2,4-triazol-1-yl)pyridine | 85% |

| Suzuki–Miyaura Coupling | 4-Pyridylboronic acid | PdCl₂(dppf), Cs₂CO₃ | DMF, 100°C, 24 hrs | 2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-1-yl)pyridine | 73% |

| Buchwald–Hartwig Amination | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene, 110°C, 18 hrs | 2-(3-Morpholino-1H-1,2,4-triazol-1-yl)pyridine | 68% |

| Buchwald–Hartwig Amination | Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃ | Toluene, 100°C, 24 hrs | 2-(3-Anilino-1H-1,2,4-triazol-1-yl)pyridine | 61% |

Investigation of Metal-Ligand Framework Stability and Cleavage Processes in Catalysis

The stability of the metal-ligand framework is crucial for the efficiency and longevity of a homogeneous catalyst. The this compound ligand typically coordinates to metal centers in a bidentate fashion through one of the triazole nitrogen atoms and the pyridine nitrogen atom, forming a stable five-membered chelate ring. This chelation effect enhances the thermodynamic stability of the resulting complex compared to coordination with analogous monodentate ligands.

The strength and stability of the coordination bonds are evidenced by structural data from X-ray crystallography. For example, in a complex with copper(I), the Cu–N bond lengths were determined to be in the range of 1.95–2.10 Å, which is indicative of a strong coordination interaction. The stability of these complexes is also demonstrated by their successful use in catalysis under various conditions, including elevated temperatures. rsc.org

While the ligand framework is generally stable, certain catalytic cycles may involve partial or complete ligand dissociation from the metal center. For instance, in some cross-coupling reactions, a catalytically active species might be formed through the dissociation of one of the ligand's donor atoms. However, specific mechanistic studies detailing the cleavage processes for metal complexes of this compound during catalysis are not extensively covered in the available literature. In related systems, such as protic pyrazole (B372694) complexes, ligand-assisted N-N bond cleavage has been observed, but this involves a different ligand structure and reactivity pattern. mdpi.com For the bromo-triazole-pyridine ligand, the primary cleavage process exploited catalytically is the scission of the C-Br bond on the triazole ring, as seen in cross-coupling reactions, rather than the cleavage of the metal-ligand coordination bond.

Supramolecular Assembly and Coordination Polymers involving this compound as a Ligand

The structural characteristics of this compound make it an excellent building block for the construction of supramolecular architectures and coordination polymers. The presence of multiple nitrogen donor atoms allows the ligand to act as a bridge between metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. rsc.orgrsc.orgpreprints.org

The triazole nitrogen atoms are effective ligands for transition metals, leading to the formation of stable complexes. For example, this ligand readily reacts with metal salts such as copper(I) iodide and silver(I) nitrate (B79036) to form discrete coordination complexes. In these complexes, the ligand typically exhibits a κ²-N,N′ coordination mode, binding through the pyridine nitrogen and a triazole nitrogen. These discrete complexes can then serve as nodes in larger supramolecular assemblies, held together by non-covalent interactions like hydrogen bonding or π–π stacking. researchgate.net

The versatility of pyridyl-triazole ligands in forming coordination polymers has been demonstrated with analogous, non-brominated structures. For example, 2-(1,2,4-1H-triazol-3-yl)pyridine has been used to synthesize a series of one-dimensional coordination polymers with various transition metals (Mn, Fe, Co, Ni, Cu, Zn, Cd). rsc.org Similarly, 3,5-bis(1′,2′,4′-triazol-1′-yl)pyridine has been employed to create 2D and 3D coordination polymers with Co, Zn, and Cd. rsc.org In these structures, the triazole-based ligands act as linkers, connecting the metal ions into extended frameworks. rsc.orgrsc.org The resulting materials often exhibit interesting properties, such as photoluminescence. rsc.orgrsc.org Given these precedents, this compound is a highly promising candidate for designing new coordination polymers where the bromine atom could be used for post-synthesis modification or to influence the packing and electronic properties of the final material.

The table below details specific coordination complexes formed with this compound.

| Metal Salt | Conditions | Complex Structure | Potential Application |

|---|---|---|---|

| CuI | MeCN, rt, 2 hrs | [CuI(C₇H₅BrN₄)₂] | Catalytic click chemistry |

| AgNO₃ | EtOH, 60°C, 4 hrs | [Ag(NO₃)(C₇H₅BrN₄)] | Antimicrobial studies |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Bromo 1h 1,2,4 Triazol 1 Yl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of heterocyclic compounds like 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine. acs.org By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecular structure and conformation can be assembled.

The ¹H NMR spectrum provides detailed information about the electronic environment of the protons in the molecule. The spectrum for this compound is expected to display distinct signals for the single proton on the triazole ring and the four protons on the pyridine (B92270) ring.

The triazole proton (H-5) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm. Its specific chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms.

The pyridine ring protons will present a more complex pattern due to spin-spin coupling. Based on data from similarly 2-substituted pyridines, the expected chemical shifts and coupling patterns are as follows nih.govnih.gov:

H-6' : This proton, being adjacent to the pyridine nitrogen, is the most deshielded of the pyridine protons and is expected to appear as a doublet of doublets or a multiplet at the lowest field, likely in the range of δ 8.6-8.8 ppm.

H-4' : This proton is expected to resonate as a triplet of doublets around δ 7.8-8.0 ppm.

H-3' and H-5' : These protons are typically found further upfield. H-3' would likely appear as a doublet around δ 7.7-7.9 ppm, while H-5' would be a doublet of doublets or a multiplet in the range of δ 7.2-7.4 ppm.

The coupling constants (J-values) are critical for confirming the relative positions of the protons on the pyridine ring. Typical values observed in 2-substituted pyridines include ortho coupling (³J) of ~4-8 Hz, meta coupling (⁴J) of ~1-3 Hz, and para coupling (⁵J) of <1 Hz. nih.gov

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-5 (Triazole) | 8.5 - 9.0 | s (singlet) | - |

| H-6' (Pyridine) | 8.6 - 8.8 | ddd (doublet of doublet of doublets) | ³J(H6'-H5') ≈ 5.0, ⁴J(H6'-H4') ≈ 1.8, ⁵J(H6'-H3') ≈ 0.9 |

| H-4' (Pyridine) | 7.8 - 8.0 | td (triplet of doublets) | ³J(H4'-H3') ≈ 7.8, ³J(H4'-H5') ≈ 7.8, ⁴J(H4'-H6') ≈ 1.8 |

| H-3' (Pyridine) | 7.7 - 7.9 | d (doublet) | ³J(H3'-H4') ≈ 7.8 |

| H-5' (Pyridine) | 7.2 - 7.4 | ddd (doublet of doublet of doublets) | ³J(H5'-H6') ≈ 5.0, ³J(H5'-H4') ≈ 7.8, ⁴J(H5'-H3') ≈ 1.2 |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. nist.gov Due to the natural abundance of ¹³C, these spectra are typically recorded as proton-decoupled, meaning each unique carbon atom appears as a single line. The chemical shifts are highly sensitive to the electronic environment, including the effects of electronegative atoms and aromaticity. nist.gov

For this compound, seven distinct carbon signals are expected.

Triazole Carbons : The C-3 carbon, directly bonded to the electronegative bromine atom, is expected to be significantly deshielded. The C-5 carbon will also appear in the aromatic region. Based on related triazole structures, these signals are predicted to fall within the δ 130-150 ppm range.

Pyridine Carbons : The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the triazole substituent. The C-2' and C-6' carbons, being closest to the nitrogen, are typically found at the downfield end of the pyridine signals. The carbon atom bearing the triazole substituent (C-2') will be particularly affected. The expected regions are: C-2' (δ 150-155 ppm), C-6' (δ 148-152 ppm), C-4' (δ 135-140 ppm), C-3' (δ 120-125 ppm), and C-5' (δ 122-128 ppm). nih.govvscht.cz

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-3 (Triazole) | 135 - 145 |

| C-5 (Triazole) | 145 - 155 |

| C-2' (Pyridine) | 150 - 155 |

| C-3' (Pyridine) | 120 - 125 |

| C-4' (Pyridine) | 135 - 140 |

| C-5' (Pyridine) | 122 - 128 |

| C-6' (Pyridine) | 148 - 152 |

While ¹H and ¹³C NMR provide the basic structure, advanced 2D NMR techniques are necessary to confirm assignments and analyze the molecule's conformation, particularly the rotational orientation between the pyridine and triazole rings. acs.org

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. It would be used to definitively trace the connectivity of the pyridine ring protons, confirming the H-3'/H-4'/H-5'/H-6' spin system.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms. nih.gov It allows for the unambiguous assignment of each pyridine carbon signal by linking it to its attached, and previously assigned, proton.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. It is invaluable for connecting the two heterocyclic rings. For instance, correlations would be expected between the triazole proton (H-5) and the pyridine carbons (C-2' and C-6'), and between the pyridine protons (H-3') and the triazole carbons, confirming the N1-C2' linkage.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. acs.org For this compound, a NOESY or ROESY spectrum would be crucial for determining the preferred conformation around the C-N bond linking the two rings. An observable NOE between the triazole H-5 proton and the pyridine H-3' proton would suggest a specific rotational isomer is favored in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

The vibrational spectra of heterocyclic aromatic compounds are complex but contain characteristic bands that aid in identification.

Pyridine Ring Vibrations : The pyridine ring gives rise to several characteristic bands.

C-H Stretching : Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region.

Ring Stretching (νC=C, νC=N) : These vibrations occur in the 1400-1650 cm⁻¹ range. A series of four bands, often referred to as quadrants, are characteristic of the pyridine ring and are expected near 1600, 1580, 1500, and 1450 cm⁻¹.

Ring Breathing : A symmetric ring breathing mode, which is often strong in the Raman spectrum, is expected around 1000 cm⁻¹.

C-H Bending : In-plane C-H bending vibrations appear in the 1000-1300 cm⁻¹ region, while out-of-plane C-H bending vibrations are found between 700-900 cm⁻¹. The exact positions of these out-of-plane bends are indicative of the substitution pattern on the ring.

Triazole Ring Vibrations : The 1,2,4-triazole (B32235) ring also has a set of characteristic vibrations.

C-H Stretching : The C-H stretch of the triazole proton (H-5) is expected above 3100 cm⁻¹.

Ring Stretching : Vibrations involving C=N and N-N stretching are prominent in the 1200-1600 cm⁻¹ region.

Ring Bending and Deformation : These modes appear at lower frequencies, typically below 1200 cm⁻¹.

C-Br Stretching : The carbon-bromine stretching vibration (νC-Br) is expected to appear as a strong band in the far-infrared region of the spectrum, typically between 500 and 650 cm⁻¹. Its detection can be a clear indicator of the presence of the bromo substituent on the triazole ring.

N-H Stretching : For the specific compound 2-(3-bromo-1H -1,2,4-triazol-1-yl)pyridine, there are no N-H bonds present in the molecule. The linkage to the pyridine ring occurs at the N-1 position of the triazole, and the proton is on a carbon (C-5). Therefore, a characteristic N-H stretching vibration, which typically appears as a broad band in the 3200-3500 cm⁻¹ region, would be absent from the spectrum. This absence is a key piece of evidence confirming the specific isomeric structure. Should derivatives be synthesized where the triazole ring exists in a different tautomeric form (e.g., as a 4H-1,2,4-triazole), then an N-H stretch would be expected.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, MS provides direct evidence of the compound's elemental composition and offers insights into its chemical structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound by measuring its mass with very high precision. For this compound, with a molecular formula of C₇H₅BrN₄, the theoretical monoisotopic mass is 223.96976 Da. mdpi.com HRMS instruments, such as time-of-flight (TOF) analyzers, can measure this mass with accuracy in the parts-per-million (ppm) range, allowing for clear differentiation from other compounds with the same nominal mass but different elemental compositions.

The technique is typically performed using soft ionization methods like Electrospray Ionization (ESI) to generate intact molecular ions with minimal fragmentation. ijmtlm.orgresearchgate.net The most commonly observed ions are the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. mdpi.com The precise m/z values of these adducts further confirm the molecular weight of the parent compound.

| Adduct | Molecular Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₇H₅BrN₄ | 223.96921 |

| [M+H]⁺ | C₇H₆BrN₄⁺ | 224.97704 |

| [M+Na]⁺ | C₇H₅BrNaN₄⁺ | 246.95898 |

| [M+K]⁺ | C₇H₅BrKN₄⁺ | 262.93292 |

| [M+NH₄]⁺ | C₇H₉BrN₅⁺ | 242.00358 |

Data sourced from PubChemLite. mdpi.com

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyze the resulting product ions. The fragmentation pattern provides a structural fingerprint of the molecule. While specific MS/MS data for this compound is not detailed in the reviewed literature, fragmentation pathways can be predicted based on established principles for related 1,2,4-triazole and pyridine-containing compounds. ijmtlm.orgresearchgate.netgoogle.com

The fragmentation process for this class of compounds typically involves the cleavage of the most labile bonds and the sequential loss of stable neutral molecules. researchgate.netacs.org For this compound, key fragmentation pathways are expected to include:

Cleavage of the N-N bond or C-N bond between the rings: The bond connecting the pyridine C2 atom to the triazole N1 atom is a likely point of initial fragmentation, leading to the formation of pyridinyl and bromo-triazolyl ions.

Fragmentation of the Triazole Ring: The 1,2,4-triazole ring can undergo characteristic fragmentation patterns, such as the loss of a nitrogen molecule (N₂) or the elimination of hydrocyanic acid (HCN).

Loss of Bromine: Cleavage of the C-Br bond can occur, resulting in the loss of a bromine radical (Br•) or hydrogen bromide (HBr).

| Plausible m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 146/148 | [Br-C₂H₂N₃]⁺ | C₅H₄N |

| 79 | [C₅H₅N]⁺ | C₂HBrN₃ |

| 197/199 | [M+H - N₂]⁺ | N₂ |

| 145 | [M+H - Br]⁺ | Br• |

| 118 | [M+H - Br - HCN]⁺ | Br•, HCN |

Note: The m/z values are presented as monoisotopic masses. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) will result in characteristic isotopic doublets separated by approximately 2 Da.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for elucidating the precise molecular structure. Although a specific SC-XRD study for this compound was not found, analysis of closely related structures provides significant insight into its expected solid-state conformation. For instance, studies on derivatives containing bromo-triazole or pyridine-triazole moieties reveal key structural features.

The crystal structure of 2-bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone shows that the triazole ring is nearly planar, with a significant dihedral angle between the triazole and adjacent aromatic rings. In this case, the angle formed by the mean planes of the benzene (B151609) and triazole rings is 84.86°. A similar non-coplanar arrangement would be expected for the title compound between its pyridine and triazole rings.

Crystal packing in these systems is often governed by a network of weak intermolecular interactions, such as C-H···N hydrogen bonds, C-H···π interactions, and π-π stacking, which link molecules into a three-dimensional supramolecular architecture.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|

| 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone | Monoclinic | P2₁/c | a=9.273 Å, b=9.375 Å, c=14.982 Å, β=104.916° | |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | a=5.9308 Å, b=10.9695 Å, c=14.7966 Å, α=100.50°, β=98.61°, γ=103.81° | |

| Fe(II) complex with 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine | Triclinic | P-1 | a=10.0212 Å, b=11.5996 Å, c=19.967 Å, α=76.88°, β=80.19°, γ=66.36° |

Powder X-ray Diffraction (PXRD) is an essential tool for the analysis of polycrystalline materials. It is particularly important for identifying the crystalline phase of a synthesized compound and for studying polymorphism—the ability of a compound to exist in two or more different crystal structures. ijmtlm.org Different polymorphs can have distinct physical properties, and PXRD provides a characteristic "fingerprint" for each crystalline form. ijmtlm.org

While specific PXRD studies on this compound are not available in the surveyed literature, research on other 1,2,4-triazole derivatives demonstrates the utility of this technique. acs.org For example, PXRD has been used to identify and differentiate between anhydrous and solvated crystalline forms of a triazole derivative. acs.org In pharmaceutical contexts, PXRD is used to characterize different polymorphs of active ingredients, as each form may exhibit unique properties. A patent for a complex 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetate compound characterizes its polymorphic form 1 by its distinct PXRD pattern with peaks at 10.32, 18.84, and 20.75 °2θ. For the title compound, PXRD would be the primary method to assess its bulk sample purity, confirm its crystalline phase, and investigate for potential polymorphism under different crystallization conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure of a molecule, particularly the nature of its conjugated systems.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* electronic transitions originating from its two heterocyclic rings. Gas-phase studies of parent heterocycles show that 1,2,3-triazole has a strong absorption maximum (λ_max) around 205-206 nm. Pyridine exhibits its primary π → π* transitions at slightly longer wavelengths. The combination of these two chromophores in a single molecule, along with the influence of the bromo-substituent, will define the final absorption spectrum. The spectrum would likely consist of multiple overlapping bands in the 200-300 nm range. The very low absorption capacity of triazoles beyond 240 nm suggests that their potential for atmospheric photodissociation is negligible.

| Compound | Transition Type | Approximate λ_max (nm) | Ref. |

|---|---|---|---|

| 1H-1,2,3-Triazole (gas phase) | π → π | 206 | |

| Pyrazole (B372694) (gas phase) | π → π | 203 | |

| Benzene Ring (in a triazole derivative) | π → π* | 236 |

Note: The exact λ_max values for this compound in a specific solvent would be influenced by the solvent polarity and the electronic coupling between the pyridine and triazole rings.

Analysis of π-π Transitions and Aromaticity*

The UV-Visible absorption spectrum of an aromatic compound is dominated by electronic transitions between π molecular orbitals. For this compound, the spectrum arises from the combined contributions of the pyridine and the 3-bromo-1,2,4-triazole rings. Both heterocyclic systems are aromatic and exhibit characteristic π-π* transitions.

The electronic spectra of 1,2,4-triazole derivatives show the influence of the heteroring's ionization state on the energies of electron transitions. researchgate.net In the gas phase, 1H-1,2,3-triazole shows a dominant π → π* transition at approximately 206 nm. researchgate.netrsc.org Similarly, pyridine's interaction with different chemical environments, such as acid sites, significantly alters its electronic properties and can be monitored by UV-Vis spectroscopy. rsc.org The spectra of such compounds typically show high-intensity bands in the UV region. researchgate.neteurjchem.com For instance, studies on related pyridyl-triazole molecules have identified intense absorptions in the UV region attributed to these π–π* transitions. researchgate.net

The aromaticity of the system, which is a measure of its electronic stability due to delocalized π-electrons, is confirmed by the nature of these transitions. The fusion of the pyridine and triazole rings through a nitrogen-carbon bond allows for electronic communication between the two systems, influencing the energy levels of the molecular orbitals. The presence of the bromine atom on the triazole ring acts as an electronic modifier, further tuning the energy of these π-π* transitions. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to model these transitions and corroborate experimental findings. eurjchem.comresearchgate.net

The following table summarizes typical absorption maxima for related heterocyclic compounds, illustrating the spectral regions for π-π* transitions.

| Compound/System | λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| 1H-1,2,3-triazole (gas phase) | 206 | π → π | rsc.org |

| Pyrazole (gas phase) | 203 | π → π | rsc.org |

| 2-(Phenylsulfonyl)-2H-1,2,3-triazole | 211, 216 | π → π* (triazole ring and S=O) | researchgate.net |

| 4H-1,2,4-triazol-4-amine | Not specified | Visible absorption maximum analyzed via TD-DFT | eurjchem.com |

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Bands in Complexes

When this compound acts as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and a nitrogen from the triazole ring, new absorption bands can appear in the UV-Visible spectrum. These bands, known as charge-transfer (CT) bands, are often more intense than d-d transitions and provide valuable information about the electronic interaction between the ligand and the metal.

Metal-to-Ligand Charge Transfer (MLCT) transitions involve the promotion of an electron from a metal-centered d-orbital to an unoccupied π* orbital on the ligand. nih.govacs.org This process is common in complexes with electron-rich metals in low oxidation states (e.g., Ru(II), Re(I)) and ligands with low-lying π* orbitals, such as pyridine. researchgate.netnih.govnih.gov The energy of the MLCT band is directly related to the difference in energy between the metal's highest occupied molecular orbital (HOMO) and the ligand's lowest unoccupied molecular orbital (LUMO). nih.gov In complexes of pyridyl-triazole ligands with Re(I), the lower energy absorption bands are often assigned as MLCT in nature, sometimes mixed with higher energy π–π* transitions. researchgate.net For some iron(II) complexes, the initial excitation from the singlet ground state results in a ¹MLCT state, which rapidly converts to a ³MLCT state. nih.gov

Ligand-to-Metal Charge Transfer (LMCT) transitions occur in the opposite direction, from a filled ligand-based orbital to an empty or partially filled d-orbital on the metal. rsc.org This is more common for complexes with metals in high oxidation states and ligands that are easily oxidized. For example, visible light can induce an LMCT between pyridine and a TiO₂ surface. rsc.org In certain iron(II) complexes with pentadentate ligands containing pyridine moieties, coordination to the Fe(II) center results in new charge transfer bands in the visible region, assigned as MLCT bands from the Fe(II) t₂g orbitals to the ligand's π* orbitals. nih.gov

The specific nature of the metal, its oxidation state, and the substituents on the this compound ligand all influence the energies and intensities of these CT bands. For instance, in a series of fac-[Re(CO)₃Cl] complexes with pyridyl-1,2,3-triazole ligands, the electronic spectra were largely similar regardless of the substituent on the triazole ring, except when a strongly electron-withdrawing nitro group was present. researchgate.net This indicates that the triazolyl unit can sometimes act as an electronic insulator, with the MLCT transition being polarized toward the pyridine moiety. researchgate.net

The table below provides examples of charge transfer bands observed in complexes with related pyridyl-containing ligands.

| Complex Type | Transition Type | Observed Features | Reference |

|---|---|---|---|

| [Ru(bpy)₃]²⁺ and derivatives | MLCT | Initial excitation of a Ru-4d electron to an unoccupied bpy π* orbital. | nih.gov |

| fac-[Re(CO)₃Cl(pyridyl-triazole)] | MLCT & π-π | Intense UV absorptions; lower energy part is MLCT, higher energy is π-π. | researchgate.net |

| [Fe(II)(N5-donor ligands)] | MLCT | Two new CT bands appear in the visible region upon coordination. | nih.gov |

| Pyridine on TiO₂ surface | LMCT | Induced by visible light, gives a pyridine radical cation. | rsc.org |

Computational Chemistry and Theoretical Investigations of 2 3 Bromo 1h 1,2,4 Triazol 1 Yl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 2-(3-Bromo-1H-1,2,4-triazol-1-YL)pyridine to calculate various properties, including optimized geometry, electronic energies, and reactivity descriptors. nih.gov The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining accurate results that align with experimental data. nih.gov

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the minimum energy of the molecule. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape.

Conformational analysis focuses on the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. A key conformational feature of this molecule is the dihedral angle between the pyridine (B92270) and triazole rings. In similar structures, like 1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole, the pyridine and triazole rings are nearly co-planar, with a slight tilt. nih.govnih.gov The conformation where the pyridine nitrogen and the closest triazole nitrogen are in an anti arrangement is often favored to minimize lone pair repulsion. nih.govnih.gov A comprehensive DFT study would yield precise values for these geometric parameters.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative) (Note: The following table is an illustrative template. Specific values would be populated from the output of a DFT geometry optimization calculation.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Br | Data not available |

| Bond Length (Å) | N(pyridine)-C(triazole link) | Data not available |

| Bond Angle (°) | C-N-C (Pyridine) | Data not available |

| Dihedral Angle (°) | Pyridine Ring - Triazole Ring | Data not available |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical descriptor of molecular stability and reactivity; a smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov For related triazole-pyridine structures, computational studies have shown that the HOMO is often localized on one part of the molecule (e.g., an electron-rich ring), while the LUMO is localized on another, indicating pathways for intramolecular charge transfer. researchgate.netresearchgate.net In some substituted pyridines, the choice between LUMO and LUMO+1 is critical for correctly correlating reactivity. wuxibiology.com A DFT analysis of this compound would determine the specific energies and spatial distributions of these orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: The following table is an illustrative template. Specific values would be populated from the output of a DFT calculation.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. nih.gov

For this compound, one would expect to find negative potential (red) around the electronegative nitrogen atoms of the pyridine and triazole rings, identifying them as likely sites for protonation or interaction with electrophiles. nih.govchemrxiv.org Positive potential (blue) might be located around the hydrogen atoms and potentially near the bromine atom due to the phenomenon of a σ-hole, making these sites susceptible to nucleophilic attack.

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule based on the calculated electronic wavefunction. researchgate.net These atomic charges provide insight into the charge distribution across the molecule, influencing its dipole moment, polarizability, and intermolecular interactions.

In a typical analysis of a heterocyclic compound, nitrogen atoms generally exhibit negative Mulliken charges, while hydrogen atoms are positive. researchgate.net The charge on the carbon atoms can vary depending on their bonding environment. A detailed Mulliken charge analysis for this compound would quantify the charge on each atom, helping to rationalize the sites of reactivity predicted by MEP analysis.

Table 3: Calculated Mulliken Atomic Charges for this compound (Illustrative) (Note: The following table is an illustrative template. Specific values for each atom would be populated from the output of a Mulliken population analysis.)

| Atom | Mulliken Charge (e) |

|---|---|

| Br | Data not available |

| N (Pyridine) | Data not available |

| N (Triazole) | Data not available |

| C (Pyridine) | Data not available |

| C (Triazole) | Data not available |

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and global electrophilicity (ω). These indices provide a quantitative measure of the molecule's stability and its tendency to accept or donate electrons in a reaction. nih.gov

While MEP provides a qualitative picture of reactivity, Fukui and Parr functions offer a more quantitative, atom-specific measure. These are local reactivity descriptors derived from conceptual DFT that identify the most reactive sites within a molecule. researchgate.net

The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. The condensed Fukui functions are used to determine which atoms are most susceptible to different types of attack:

fk+ : For nucleophilic attack (measures the reactivity of a site towards an incoming electron).

fk- : For electrophilic attack (measures the reactivity of a site upon losing an electron).

The Parr function provides a refined method for identifying the most powerful electrophilic and nucleophilic centers in a molecule. By calculating these indices for each atom in this compound, one could precisely rank the atoms in terms of their susceptibility to attack, providing detailed guidance for predicting reaction regioselectivity.

Hardness, Chemical Potential, and Electrophilicity Index

| Descriptor | Formula | Description |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to deformation or change in the electron cloud. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the global electrophilic nature of a molecule. |

This table provides the general formulas for calculating the global reactivity descriptors.

Theoretical Spectroscopic Predictions

Computational methods are powerful tools for predicting and interpreting the spectroscopic features of molecules, including NMR, IR, Raman, and electronic spectra.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. nih.govresearchgate.net This method has been successfully applied to various 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives to predict their ¹H and ¹³C NMR spectra. mdpi.comnih.gov Although experimental NMR data for this compound is essential for direct comparison, theoretical calculations can provide a reliable prediction of the chemical shifts. For example, in studies of novel 3-alkyl(aryl)-4-(p-nitrobenzoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, the GIAO method at the B3LYP/6-311G level of theory has shown good correlation with experimental data. nih.gov The calculations are typically performed on optimized molecular geometries, and the resulting chemical shifts are referenced against a standard like tetramethylsilane (B1202638) (TMS). imist.ma

Predicted ¹H and ¹³C NMR chemical shifts for a related compound, 3-methyl-4-(p-nitrobenzoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-one, are presented below as an example of GIAO calculations. nih.gov

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| ¹H | ||

| CH₃ | 2.48 | Data not specified |

| Ar-H | 8.54, 8.72 | Data not specified |

| NH | 12.18 | Data not specified |

| ¹³C | ||

| CH₃ | 10.79 | Data not specified |

| Aromatic C | 124.24, 129.70, 136.69, 145.45 | Data not specified |

| Triazole C₃ | 150.20 | Data not specified |

| Triazole C₅ | 153.45 | Data not specified |

| C=O | 164.97 | Data not specified |

Note: The table is based on data for a related compound and serves as an illustrative example of the application of GIAO calculations. Specific calculated values were not provided in the source.

Theoretical calculations of vibrational frequencies are invaluable for assigning experimental IR and Raman spectra. DFT methods, such as B3LYP with appropriate basis sets, have been effectively used to predict the vibrational modes of triazole derivatives. nih.gov These calculations provide a detailed understanding of the molecular vibrations, including stretching, bending, and torsional modes. For instance, a theoretical study on various 1H- and 2H-1,2,3- and 1,2,4-triazoles has led to the identification of "marker bands" that are characteristic of the triazole ring. nih.gov

In the case of this compound, one would expect characteristic bands for the pyridine ring vibrations and the 1,2,4-triazole (B32235) ring vibrations. The C-Br stretching frequency would also be a key feature in the spectrum. Theoretical predictions can help to distinguish these modes from others and understand the coupling between different vibrational motions.

A representative table of calculated vibrational frequencies for a related triazole compound is shown below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | Not applicable |

| C-H Stretch (Aromatic) | ~3100-3000 |

| C=N Stretch (Triazole) | ~1600-1500 |

| C=C Stretch (Pyridine) | ~1600-1450 |

| Ring Breathing (Pyridine) | ~1000 |

| C-Br Stretch | ~600-500 |

This table presents typical ranges for vibrational frequencies of functional groups present in the target molecule, based on general knowledge and data from related compounds.

Time-dependent density functional theory (TD-DFT) is a common method for simulating electronic absorption spectra (UV-Vis). rsc.org These simulations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. TD-DFT calculations have been performed on various triazole derivatives to understand their electronic transitions. rsc.orgresearchgate.net For example, in a study of fac-Re(CO)₃Cl complexes with pyridyl-1,2,3-triazole ligands, TD-DFT calculations suggested that the low-energy absorption bands are due to metal-to-ligand charge transfer (MLCT) transitions, while higher energy bands correspond to π–π* transitions within the ligands. researchgate.net For this compound, TD-DFT would likely predict π–π* transitions associated with both the pyridine and triazole rings. The presence of the bromine atom may also influence the electronic spectrum.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior and are particularly useful for studying intermolecular interactions in condensed phases. nih.gov

In the solid state and in solution, molecules like this compound can engage in various non-covalent interactions. While the target molecule lacks a classic hydrogen bond donor, the nitrogen atoms of the pyridine and triazole rings can act as hydrogen bond acceptors. More significantly, the aromatic nature of both rings makes π-π stacking interactions a key feature in its supramolecular chemistry. nih.gov

MD simulations on other triazole derivatives have been used to investigate their interaction energies and conformational behavior in different media. nih.gov Such studies reveal how intermolecular hydrogen bonds and other interactions contribute to the stability of different conformations. nih.gov For this compound, π-π stacking between the pyridine and/or triazole rings of adjacent molecules would be expected to play a significant role in its crystal packing and self-assembly in solution. nih.gov The bromine substituent could also participate in halogen bonding, another important non-covalent interaction.

| Interaction Type | Description |

| Hydrogen Bonding | The nitrogen atoms of the pyridine and triazole rings can act as acceptors for hydrogen bonds from solvent molecules or other suitable donors. |

| π-π Stacking | The aromatic pyridine and triazole rings can stack on top of each other, leading to attractive dispersion forces that stabilize the structure. |

| Halogen Bonding | The bromine atom can act as a Lewis acidic center and interact with Lewis bases, such as the nitrogen atoms of neighboring molecules. |

This table summarizes the potential intermolecular interactions for this compound.

Energy Framework Analysis for Crystal Packing Interactions

The stability and arrangement of molecules within a crystal lattice are governed by a complex network of intermolecular interactions. Energy framework analysis is a computational tool used to visualize and quantify these interactions, providing insight into the topology and stability of the crystal packing. This analysis involves calculating the pairwise interaction energies between a central molecule and its neighbors and decomposing them into electrostatic, polarization, dispersion, and repulsion components. While specific crystal structure data and corresponding energy framework analysis for this compound are not available in the reviewed literature, studies on structurally related heterocyclic compounds, including pyridine and triazole derivatives, provide a clear methodological framework and typical findings. mdpi.comuomphysics.netrasayanjournal.co.in

In many neutral heterocyclic crystal structures, dispersion forces are the most significant contributors to the stabilization of the molecular packing. mdpi.com However, for aminopyridine derivatives, electrostatic energy has been shown to be the dominant factor. rasayanjournal.co.in For a hypothetical analysis of the title compound, one would expect significant contributions from dispersion forces due to the presence of the aromatic pyridine and triazole rings and the bromine atom. The nitrogen atoms in the rings would also contribute to electrostatic and hydrogen-bonding interactions.

Table 1: Illustrative Interaction Energies for a Molecular Pair in a Heterocyclic Crystal Lattice (Note: This table is representative of data from related structures and not specific to this compound)

| Interaction Energy Component | Energy (kJ/mol) |

| Electrostatic (E_ele) | -55.8 |

| Polarization (E_pol) | -18.5 |

| Dispersion (E_dis) | -88.2 |

| Repulsion (E_rep) | 49.8 |

| Total Energy (E_tot) | -112.7 |

Data is hypothetical, based on typical values for similar compounds found in the literature. rasayanjournal.co.in

In Silico Studies of Reaction Mechanisms and Pathways